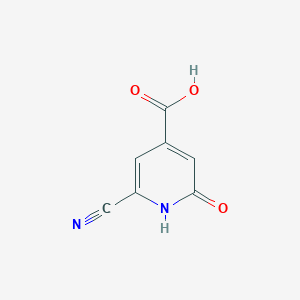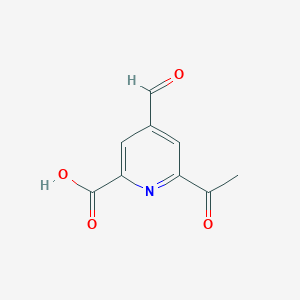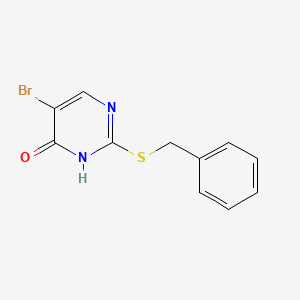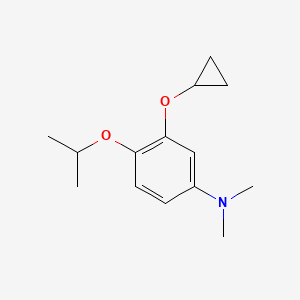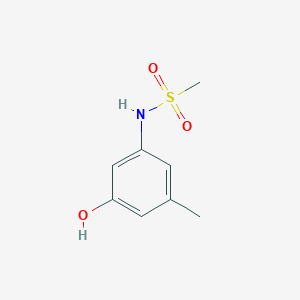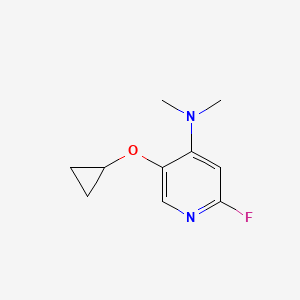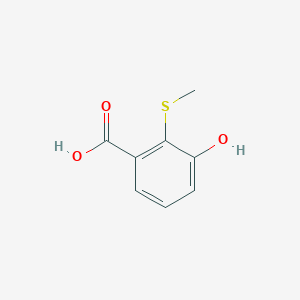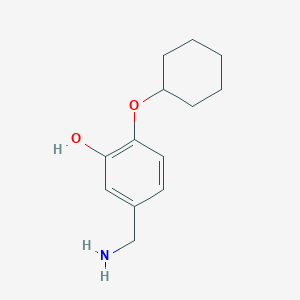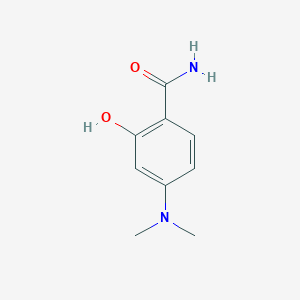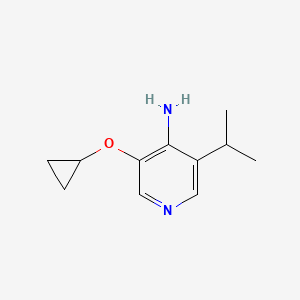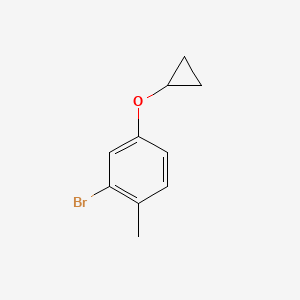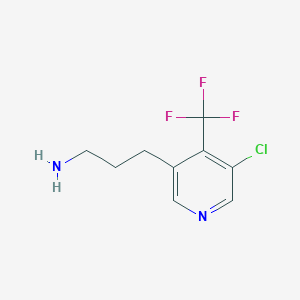
3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a pyridine ring substituted with chlorine and trifluoromethyl groups, along with a propan-1-amine side chain. The incorporation of fluorine atoms into the pyridine ring imparts unique physical, chemical, and biological properties to the compound, making it of significant interest in various fields of research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex fluorinated pyridines.
Industrial Production Methods
In industrial settings, the production of 3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the availability of high-purity starting materials and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Substitution Reactions: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted amine derivative, while oxidation can produce an N-oxide.
Applications De Recherche Scientifique
3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored as a potential drug candidate due to its unique pharmacological properties.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of 3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances the compound’s ability to interact with biological targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A fluorinated pyridine derivative with similar structural features.
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl): Another fluorinated pyridine compound with different substituents.
Uniqueness
3-(5-Chloro-4-(trifluoromethyl)pyridin-3-yl)propan-1-amine is unique due to its specific combination of chlorine and trifluoromethyl groups on the pyridine ring, along with the propan-1-amine side chain. This unique structure imparts distinct physical, chemical, and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H10ClF3N2 |
|---|---|
Poids moléculaire |
238.64 g/mol |
Nom IUPAC |
3-[5-chloro-4-(trifluoromethyl)pyridin-3-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-7-5-15-4-6(2-1-3-14)8(7)9(11,12)13/h4-5H,1-3,14H2 |
Clé InChI |
GIKNKXMWUFOKNZ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


